molecular formula C8H7ClF3N B2824993 3-chloro-N-(2,2,2-trifluoroethyl)aniline CAS No. 351-45-1

3-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B2824993
CAS No.: 351-45-1
M. Wt: 209.6
InChI Key: RDAKJSKMJRKRQA-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2,2-trifluoroethyl)aniline is a versatile chemical compound with the molecular formula C8H7ClF3N. It is characterized by the presence of a chloro group, a trifluoroethyl group, and an aniline moiety. This compound is known for its unique properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-chloroaniline with 2,2,2-trifluoroethylamine under controlled conditions. One common method involves the use of a Grignard reagent, where 3-chloroaniline is reacted with 2,2,2-trifluoroethylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C) to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-chloro-N-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trifluoroethyl)aniline
  • 4-chloro-N-(2,2,2-trifluoroethyl)aniline
  • 3-chloro-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

3-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the chloro and trifluoroethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

3-chloro-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKJSKMJRKRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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